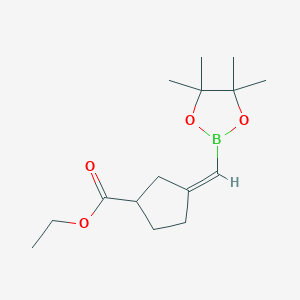
Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance with the molecular formula C11H19BO4 . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl acrylate with a boronic ester. The boronic ester used is 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The reaction is typically carried out in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl ester group attached to a cyclopentane ring. The ring is further substituted with a methylene group that is bonded to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The molecular weight of the compound is 226.08 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C11H19BO4 and it has a molecular weight of 226.08 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate and related compounds have been extensively studied for their synthesis and structural properties. For instance, a study conducted by Huang et al. (2021) explored the synthesis, crystal structure, and Density Functional Theory (DFT) analysis of boric acid ester intermediates, highlighting their importance in organic synthesis and material science. These compounds, synthesized through a three-step substitution reaction, were analyzed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses were performed through X-ray diffraction, and molecular structures were calculated and compared using DFT, revealing significant physicochemical properties of the compounds (Huang et al., 2021).
Application in Material Synthesis
The compound's derivatives also find application in the synthesis of electron transport materials (ETMs) and host materials for organic electronic devices. A practical synthesis process was developed by Xiangdong et al. (2017) for an electron transport material, demonstrating the compound's role as a key intermediate in producing triphenylene-based ETMs with significant yields. This development opens new avenues for its application in material science, particularly in the synthesis of ETMs and host materials (Xiangdong et al., 2017).
Catalytic Applications
Furthermore, the compound's derivatives have been employed in palladium-catalyzed borylation processes. Takagi and Yamakawa (2013) investigated the syntheses of arenes through Pd-catalyzed borylation, using derivatives of the compound as intermediates. This method proved effective, especially in borylation of aryl bromides bearing sulfonyl groups, highlighting its utility in organic synthesis and potential in catalytic applications (Takagi & Yamakawa, 2013).
Chemical Properties and Molecular Analysis
In addition to synthesis and catalysis, the compound and its derivatives have been the subject of studies focusing on their molecular structures, vibrational properties, and DFT analyses. Wu et al. (2021) synthesized specific derivatives and analyzed their structures through spectroscopy and X-ray diffraction. DFT and Time-Dependent DFT (TD-DFT) calculations were performed to provide insights into their spectroscopic data, geometrical parameters, and vibrational properties, further showcasing the compound's relevance in detailed molecular studies (Wu et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO4/c1-6-18-13(17)12-8-7-11(9-12)10-16-19-14(2,3)15(4,5)20-16/h10,12H,6-9H2,1-5H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAWJGSRWQPSDD-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCC(C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B2640080.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2640081.png)
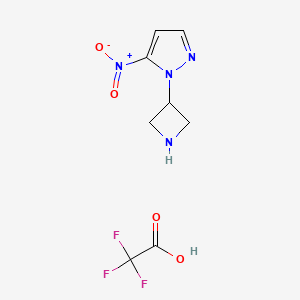
![N-[2-amino-1-(4-ethylphenyl)ethyl]-N,N-dimethylamine](/img/structure/B2640083.png)
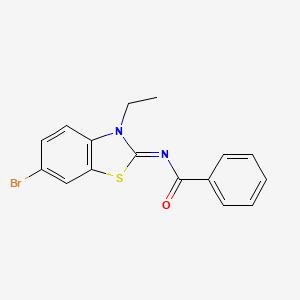
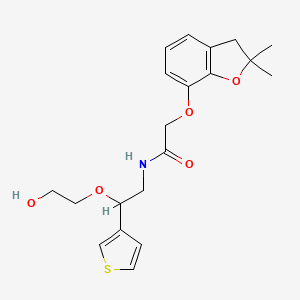
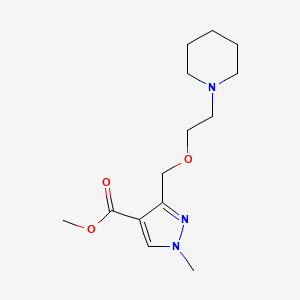
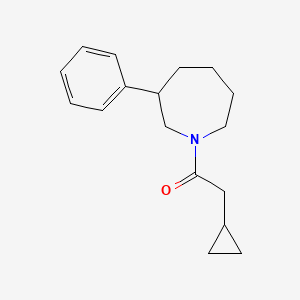

![3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640097.png)

![N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640099.png)

![{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2640101.png)